Cas no 1806893-02-6 (3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride)

3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride
-
- インチ: 1S/C7H2Cl3F2NO/c8-2-1-3(7(11)12)13-5(4(2)9)6(10)14/h1,7H
- InChIKey: RGSXQOBBBYBGIX-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C(F)F)=NC=1C(=O)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- トポロジー分子極性表面積: 30
- XLogP3: 3.6
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029072566-1g |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1806893-02-6 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
Alichem | A029072566-250mg |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1806893-02-6 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029072566-500mg |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride |
1806893-02-6 | 97% | 500mg |
$1,711.50 | 2022-03-31 |
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride 関連文献
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chlorideに関する追加情報
3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1806893-02-6)
The compound 3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1806893-02-6) is a highly reactive and versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridine derivatives, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The pyridine ring in this molecule serves as a central structural motif, with substituents at positions 2, 3, 4, and 6 contributing to its unique chemical properties.
The carbonyl chloride group at position 2 is a key functional group that imparts reactivity to the molecule. This group is highly electrophilic and can undergo nucleophilic attack, making it suitable for various coupling reactions. The difluoromethyl group at position 6 introduces electron-withdrawing effects, which further enhance the reactivity of the carbonyl chloride group. Additionally, the chlorine atoms at positions 3 and 4 contribute to the molecule's stability and electronic characteristics.
Recent studies have highlighted the potential of 3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride in the development of novel bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of antiviral agents and anticancer drugs. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific viral enzymes. The electron-withdrawing groups in this molecule are believed to play a critical role in enhancing its bioactivity.
In terms of synthesis, 3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride can be prepared via a multi-step process involving chlorination, fluorination, and carbonylation reactions. The synthesis typically starts with a pyridine derivative that undergoes sequential substitution reactions to introduce the desired substituents. The final step involves the introduction of the carbonyl chloride group using thionyl chloride or other suitable reagents.
The physical properties of this compound include a high melting point due to its rigid structure and strong intermolecular forces. It is also soluble in common organic solvents such as dichloromethane and acetonitrile, making it convenient for use in solution-based reactions. The stability of this compound under various conditions has been extensively studied, with results indicating that it remains stable under ambient conditions but requires careful handling due to its reactive nature.
Applications of 3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride extend beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of advanced materials such as polymers and dyes. For example, researchers have reported its use in the preparation of fluorescent materials with applications in sensing and imaging technologies.
In terms of environmental impact, studies have shown that this compound undergoes rapid degradation under UV light or enzymatic conditions. This makes it less persistent in the environment compared to other chlorinated compounds. However, further research is needed to fully understand its long-term environmental fate and potential risks.
In conclusion, 3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1806893-02-6) is a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential building block for modern chemical synthesis. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
1806893-02-6 (3,4-Dichloro-6-(difluoromethyl)pyridine-2-carbonyl chloride) Related Products
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)




